molecular formula C13H10BrNO2S4 B2948985 N-({[3,3'-bithiophene]-5-yl}methyl)-5-bromothiophene-2-sulfonamide CAS No. 2380071-52-1

N-({[3,3'-bithiophene]-5-yl}methyl)-5-bromothiophene-2-sulfonamide

Cat. No.: B2948985
CAS No.: 2380071-52-1
M. Wt: 420.37
InChI Key: RIBZIRGSSMDGOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of bithiophene, which is a type of organic compound with a structure based on two thiophene rings . Bithiophene derivatives are often used in the field of organic electronics .


Synthesis Analysis

While specific synthesis methods for this compound were not found, bithiophene derivatives are often synthesized using Stille reactions . This involves the coupling of organotin compounds with organic halides or triflates .


Molecular Structure Analysis

The molecular structure of bithiophene derivatives can vary greatly depending on the specific substituents attached to the thiophene rings . X-ray diffraction analysis is often used to determine the exact structure .


Chemical Reactions Analysis

The chemical reactions involving bithiophene derivatives can be complex and depend on the specific substituents present . These compounds often participate in electron transfer reactions, which are important in their use in organic electronics .


Physical and Chemical Properties Analysis

The physical and chemical properties of bithiophene derivatives can vary greatly depending on the specific substituents . These properties can include color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points .

Mechanism of Action

The mechanism of action of bithiophene derivatives in electronic devices often involves the movement of electrons through the conjugated pi system of the thiophene rings .

Safety and Hazards

The safety and hazards associated with bithiophene derivatives can vary depending on the specific compound . It’s important to refer to the specific Safety Data Sheet (SDS) for the compound for accurate information .

Future Directions

Bithiophene derivatives are being extensively researched for their potential use in organic electronics, including solar cells . Future research will likely focus on improving the efficiency and stability of these materials in electronic devices .

Properties

IUPAC Name

5-bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2S4/c14-12-1-2-13(20-12)21(16,17)15-6-11-5-10(8-19-11)9-3-4-18-7-9/h1-5,7-8,15H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBZIRGSSMDGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CSC(=C2)CNS(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.